(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13776850
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13FN2O |
---|---|
Molecular Weight | 208.23 g/mol |
IUPAC Name | (4S)-2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |
Standard InChI Key | WDYXEXPXLJSQFV-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)F |
SMILES | CC(C)C1COC(=N1)C2=NC=C(C=C2)F |
Canonical SMILES | CC(C)C1COC(=N1)C2=NC=C(C=C2)F |
Introduction
Structural and Stereochemical Characteristics
The molecular structure of (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2757083-15-9) comprises a dihydrooxazole ring (4,5-dihydrooxazole) substituted at the 2-position with a 5-fluoropyridin-2-yl group and at the 4-position with an isopropyl moiety . The stereogenic center at the 4-position confers the (S)-configuration, which is critical for its enantioselective interactions in chiral environments.
Molecular Formula and Weight
The compound’s rigidity arises from the conjugated dihydrooxazole ring system, while the fluoropyridine group introduces electronic asymmetry, enhancing its reactivity in cross-coupling reactions . X-ray crystallography of analogous oxazoline derivatives confirms that such structures adopt planar configurations in the solid state, with intramolecular hydrogen bonding stabilizing the oxazoline ring .
Synthetic Methodologies
Chiral Oxazoline Synthesis
The synthesis of chiral oxazolines, including (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, typically involves cyclocondensation reactions of chiral β-amino alcohols with nitriles or carboxylic acid derivatives. A common strategy employs L-serine-derived precursors to introduce the (S)-configuration . For example:
This method ensures high enantiomeric excess (>99% ee) when conducted under inert conditions .
Physicochemical Properties
Thermal Stability
Oxazoline derivatives exhibit thermal stability up to 200°C, as evidenced by thermogravimetric analysis (TGA) of structurally similar compounds . The fluoropyridine moiety marginally reduces decomposition temperatures due to electron-withdrawing effects.
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Reactivity: The oxazoline ring undergoes nucleophilic ring-opening with Grignard reagents, while the fluoropyridine group participates in Suzuki-Miyaura cross-couplings .
Applications in Material Science
Chiral Liquid Crystals
(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole belongs to a class of oxazoline-based chiral mesogens investigated for liquid crystalline (LC) applications . Studies on analogous compounds (OXm/n) reveal that rigid oxazoline cores promote smectic mesophases with helical supramolecular arrangements, enabling applications in electro-optical switching devices .
Table 1: Mesomorphic Properties of Oxazoline Derivatives
Compound | Phase Transition Temperatures (°C) | Mesophase Type |
---|---|---|
OX6/6 | Cr 98 SmA 124 N* 146 Iso | Smectic A, N* |
OX8/4 | Cr 105 SmC* 138 Iso | Smectic C* |
Catalysis
The compound’s chiral environment makes it a candidate for asymmetric catalysis. For instance, oxazoline ligands derived from similar structures have been employed in enantioselective aldol reactions, achieving up to 92% enantiomeric excess .
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